molecular formula C22H22N2O6 B2919238 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898457-44-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

カタログ番号: B2919238
CAS番号: 898457-44-8
分子量: 410.426
InChIキー: GPEYUQVKDYJZBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. This compound features a hybrid structure combining a 1,3-benzodioxole moiety, a group often associated with bioactivity in pesticides and pharmaceuticals , with a 1,2-dihydroisoquinolin-5-yl core linked via an acetamide group. The 2-ethoxyethyl side chain on the isoquinoline nitrogen is engineered to influence the molecule's solubility and pharmacokinetic profile. Its primary research application is as a potential inhibitor or modulator of specific enzymatic pathways. Researchers can utilize this compound as a chemical probe to study enzyme function, signal transduction mechanisms, and for high-throughput screening in drug discovery initiatives. The presence of the ether and acetamide linkages suggests potential for hydrogen bonding, making it a candidate for investigating protein-ligand interactions. This product is provided For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions, and its identity and purity should be confirmed upon receipt prior to use in experimental studies.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-27-11-10-24-9-8-16-17(22(24)26)4-3-5-18(16)28-13-21(25)23-15-6-7-19-20(12-15)30-14-29-19/h3-9,12H,2,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEYUQVKDYJZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and isoquinoline intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include ethyl chloroacetate, isoquinoline derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it valuable for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.

作用機序

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Target Compound vs. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide ()

  • Benzodioxol Substituent: Both compounds share the 1,3-benzodioxol group, but the target compound substitutes the ethyl-chloroacetamide side chain in ’s compound with a dihydroisoquinolin-oxyacetamide moiety.
  • Hydrogen Bonding: The compound in forms N–H···O hydrogen bonds, creating chains along the b-axis in its crystal lattice.

Target Compound vs. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()

  • Heterocyclic Core: The target compound’s 1,2-dihydroisoquinolinone contrasts with the 3,4-dihydroisoquinolinone in ’s compound. This positional difference in saturation may influence conformational flexibility and binding to biological targets.
  • Substituents : The ethoxyethyl group in the target compound vs. the 2-methylphenylmethyl group in ’s analog impacts lipophilicity (XLogP3: 3.9 for ’s compound; estimated higher for the target due to the ethoxy group) and metabolic stability .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Formula C₂₄H₂₄N₂O₆ (estimated) C₁₁H₁₂ClNO₃ C₂₇H₂₆N₂O₅
Molecular Weight (g/mol) ~460 241.67 458.5
XLogP3 ~4.2 (predicted) Not reported 3.9
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 3 5
Rotatable Bonds 8 4 6

Key Observations :

  • The target compound’s higher rotatable bond count compared to ’s compound (8 vs. 6) suggests greater conformational flexibility, which may affect bioavailability.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 2H 1 3 benzodioxol 5 yl 2 2 2 ethoxyethyl 1 oxo 1 2 dihydroisoquinolin 5 yl oxy}acetamide}

Research indicates that compounds with similar structures often exhibit various biological activities including:

  • Antitumor Activity : Compounds derived from isoquinoline structures have shown significant antitumor properties by inducing apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer progression and metastasis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosis
Enzyme InhibitionTargeting specific kinases
ImmunomodulationEnhancing immune response

Antitumor Studies

A study published in PubMed evaluated the antitumor effects of a related compound. The results demonstrated that the compound exhibited an IC50 value in the nanomolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation.

Case Study: PD-L1 Inhibition

In a recent investigation into PD-L1 inhibitors, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide were evaluated for their ability to block the PD-1/PD-L1 interaction. The study found that these compounds could effectively disrupt this pathway, which is crucial for tumor immune evasion.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also maintain a safety margin in normal cells.

Table 2: Pharmacokinetic Properties

PropertyValueReference
Oral BioavailabilityHigh
Half-life4–6 hours
Toxicity ProfileLow in normal tissues

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including:

  • Nucleophilic substitution for attaching the ethoxyethyl group to the isoquinoline core.
  • Mitsunobu reaction or Williamson ether synthesis to form the ether linkage between the acetamide and benzodioxole moieties .
  • Recrystallization (e.g., using pet-ether or DMF/water) for purification, monitored by TLC .
    • Key Considerations : Optimize reaction time (4–6 hours under reflux) and stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroacetyl chloride to intermediates) to avoid side products .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, ethoxyethyl signals at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion at m/z 452.4) .
  • X-ray Crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O interactions observed in benzodioxole derivatives ).

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Answer : Based on structural analogs (e.g., benzodioxole-containing acetamides), potential targets include:

  • Cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to anti-inflammatory activity in related compounds .
  • GABA receptors or ion channels modulated by isoquinoline derivatives .
    • Methodological Validation : Use in vitro enzyme inhibition assays (e.g., LOX inhibition at IC50_{50} ≤ 10 µM) and molecular docking to assess binding affinity .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound across studies be resolved?

  • Answer : Common sources of contradiction include:

  • Purity variability : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to replicate results .
  • Structural analogs : Compare activity with derivatives (e.g., replacing ethoxyethyl with methyl groups) to isolate structure-activity relationships (SAR) .

Q. What experimental strategies are recommended for optimizing the compound’s bioavailability?

  • Answer : Address poor solubility/permeability via:

  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated benzodioxole) to enhance absorption .
  • Nanoparticle encapsulation : Use PLGA polymers for controlled release, validated by in vivo pharmacokinetic studies in rodents .
    • Data Support : LogP calculations (e.g., predicted LogP = 2.8 via ChemDraw) guide lipid solubility adjustments .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Answer :

  • Docking simulations : Use AutoDock Vina to screen against Tox21 database targets (e.g., hERG channels, cytochrome P450 isoforms) .
  • ADMET prediction : Tools like SwissADME assess hepatotoxicity (e.g., benzodioxole metabolism to catechols) .
    • Validation : Compare computational results with in vitro cytotoxicity assays (e.g., HepG2 cell viability ≥80% at 50 µM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。